4,4'-Thiobis(6-tert-butyl-m-cresol)
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIQYSLFEXIOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | CAMEO Chemicals | |
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Related CAS |
57062-46-1 | |
| Record name | Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57062-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021341 | |
| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor. | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |
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| Record name | Santonox | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/769 | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
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Flash Point |
420 °F (NTP, 1992), 420 °F | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Santonox | |
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| URL | https://haz-map.com/Agents/653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/769 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08% | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
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| Record name | SANTONOX | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10 | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/769 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Pressure |
6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/769 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder. | |
CAS No. |
96-69-5, 57062-46-1 | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4,4′-Thiobis(3-methyl-6-tert-butylphenol) | |
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| Record name | Santonox | |
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| Record name | Phenol, 4,4'-thiobis(2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |
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| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |
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| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
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| Record name | 6,6'-di-tert-butyl-4,4'-thiodi-m-cresol | |
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| Record name | 4,4'-THIOBIS(2-TERT-BUTYL-5-METHYLPHENOL) | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | m-Cresol, 4,4'-thiobis(6-tert-butyl- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Melting Point |
302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F | |
| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(6-tert-butyl-m-cresol) typically involves the alkylation of m-cresol with isobutylene in the presence of a catalyst such as aluminum chloride. The resulting product is then reacted with sulfur dichloride to form the final compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis(6-tert-butyl-m-cresol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in solid form and is available in various grades depending on the application .
Chemical Reactions Analysis
Types of Reactions
4,4’-Thiobis(6-tert-butyl-m-cresol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 358.54 g/mol
Mechanism of Action:
TBBC functions as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is crucial for maintaining the integrity of cellular components and supporting normal biochemical processes .
Chemistry
TBBC is extensively used as an antioxidant in the stabilization of polymers and rubbers. Its ability to prevent oxidative degradation is vital in extending the lifespan and enhancing the performance of synthetic materials .
Biology
Research has explored TBBC's potential antioxidant properties within biological systems. Studies indicate that it may help mitigate oxidative stress-related cellular damage, making it a candidate for further investigation in biological applications .
Medicine
In the medical field, TBBC has been investigated for its potential role in preventing diseases associated with oxidative stress. Its protective effects on cellular components suggest that it could be beneficial in therapeutic contexts .
Industry
TBBC is widely utilized in the plastics and rubber industries to prevent degradation due to oxidation. Its application spans various products, including:
- Neoprene and other synthetic rubbers
- Polyethylene and polypropylene
The compound's effectiveness in prolonging material stability under oxidative conditions makes it a critical additive in these sectors .
Case Study 1: Toxicological Evaluation
A significant study conducted by the National Toxicology Program evaluated the toxicological effects of TBBC on F344/N rats and B6C3F mice. The results indicated no evidence of carcinogenic activity at various exposure levels, suggesting that TBBC has a relatively low systemic toxicity profile .
| Study Group | Dose (ppm) | Observations |
|---|---|---|
| Male Rats | 0, 250, 500, 1000 | No significant clinical findings attributed to TBBC administration |
| Female Rats | 0, 250, 500, 1000 | Lower body weights compared to controls; no carcinogenic activity observed |
Case Study 2: Dermal Absorption Studies
Research on dermal absorption revealed that female Sencar mice absorbed approximately 20% of a dermally applied dose of TBBC, while male Fischer rats showed significantly lower absorption rates (less than 2%). This indicates species-specific differences in skin permeability and highlights the importance of careful consideration in exposure assessments .
Mechanism of Action
The antioxidant properties of 4,4’-Thiobis(6-tert-butyl-m-cresol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This mechanism helps in preventing the oxidative degradation of materials. The compound primarily targets free radicals and reactive oxygen species, thereby protecting polymers and biological systems from oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Antioxidants
Structural and Functional Differences
TBBC vs. Bis(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide (CAS 1620-93-5)
- Structure: TBBC has tert-butyl groups at the 6-position and methyl groups at the 2-position of each phenol ring, linked by a sulfide. In contrast, CAS 1620-93-5 features tert-butyl groups at the 3,5-positions and hydroxybenzyl groups connected via sulfide .
- However, TBBC’s 6-tert-butyl groups may improve compatibility with non-polar polymer matrices .
TBBC vs. Butylated Hydroxytoluene (BHT)
- Structure: BHT (C₁₅H₂₄O) is a simpler mono-phenolic antioxidant with tert-butyl groups at the 2,6-positions .
- Molecular Weight : BHT (220.35 g/mol) is smaller than TBBC, leading to higher volatility and faster migration from polymers during high-temperature processing .
- Applications : BHT is less effective than TBBC in long-term stabilization of polyolefins due to volatility issues .
Physical and Chemical Properties
Toxicity and Metabolic Profiles
- TBBC : Oral administration in rats caused dose-dependent gastrointestinal damage, renal papillary necrosis, and accumulation in liver and adipose tissue. Major metabolites are glucuronide conjugates excreted via bile .
- No direct evidence of renal toxicity .
- BHT : Lower acute toxicity (LD₅₀ >2000 mg/kg in rats) but linked to hepatotoxicity at high doses .
Research Findings and Industrial Relevance
- Efficacy in Polymers: TBBC’s sulfide bridge enhances thermal stability compared to ether-linked antioxidants like Irganox 1010. Polymerization of TBBC further improves its longevity in polyolefins .
Biological Activity
4,4'-Thiobis(6-tert-butyl-m-cresol) (TBBC) is a synthetic phenolic antioxidant widely used in various industrial applications, particularly in plastics and rubber products. This compound has garnered attention due to its biological activities, particularly its effects on cellular systems and potential toxicity. This article delves into the biological activity of TBBC, focusing on its absorption, metabolism, and potential health impacts based on diverse research findings.
TBBC is known for its antioxidant properties, which are primarily attributed to its ability to donate hydrogen atoms and neutralize free radicals. This action helps prevent oxidative damage to cells by interacting with reactive oxygen species (ROS) and inhibiting lipid peroxidation . The compound's structure allows it to stabilize free radicals, making it effective in various applications.
Absorption and Metabolism
Research has demonstrated that TBBC is incompletely absorbed when administered orally. A study involving male rats showed that the rate of absorption decreased with increasing doses due to prolonged retention in the stomach. Once in the small intestine, absorption rates became dose-dependent. TBBC was rapidly distributed throughout the body, with the liver identified as the primary tissue depot . Significant quantities were also detected in blood, muscle, skin, and adipose tissues.
Key Findings:
- Absorption : Dose-related decrease in absorption; rapid distribution post-absorption.
- Excretion : Over half of the compound was excreted within the first day, primarily via bile into feces; minimal radioactivity was found in urine.
- Metabolites : Present in tissues shortly after administration but rapidly excreted .
Toxicological Profile
TBBC has been evaluated for its toxicological effects. Acute exposure can lead to skin and eye irritation, while chronic exposure may result in liver and kidney damage. Notably, it has been associated with allergic reactions upon skin contact .
Health Hazard Summary:
- Acute Effects : Skin and eye irritation.
- Chronic Effects : Potential liver and kidney damage; possible skin allergies.
- Cancer Risk : Current data does not indicate carcinogenic effects in animals .
Developmental Disruption in Amphibians
A significant study highlighted TBBC's impact on early development in the frog species Silurana tropicalis. Exposure to this compound disrupted normal developmental processes, indicating potential ecological risks associated with TBBC contamination .
Occupational Exposure Limits
Occupational safety guidelines have established exposure limits for TBBC due to its toxicological profile. For instance, inhalation exposure limits are set at 2.8 mg/m³ for chronic systemic effects .
Comparative Analysis with Similar Compounds
TBBC shares similarities with other phenolic antioxidants but exhibits unique properties that make it particularly effective in certain applications. Below is a comparison table highlighting TBBC against similar compounds:
| Compound | Antioxidant Activity | Applications | Toxicity Profile |
|---|---|---|---|
| 4,4'-Thiobis(6-tert-butyl-m-cresol) | High | Plastics, rubber | Skin irritation; liver/kidney damage |
| 2,2'-Thiobis(6-tert-butyl-p-cresol) | Moderate | Polymer stabilization | Less data on chronic toxicity |
| 2,2'-Methylenebis(6-tert-butyl-p-cresol) | High | Similar industrial uses | Similar toxicity concerns |
Q & A
Basic Questions
Q. What are the critical physicochemical properties of 4,4'-Thiobis(6-tert-butyl-m-cresol) relevant to experimental design?
- Key Properties :
- Molecular formula: C22H30O2S (with conflicting reports of C12H18OS in older literature; cross-validate via mass spectrometry) .
- Molecular weight: 358.54 g/mol .
- Melting point: 160–165°C ; boiling point: ~475.6°C .
- Solubility: <0.01 g/100 mL in water (18°C); soluble in organic solvents (e.g., acetone, ethanol) .
- Methodological Guidance :
- Use differential scanning calorimetry (DSC) to confirm melting range.
- Employ HPLC with UV detection (λ = 280 nm) to assess purity, referencing standards with ≥99% purity .
Q. How should researchers handle and store 4,4'-Thiobis(6-tert-butyl-m-cresol) to ensure stability?
- Stability Concerns :
- Light-sensitive; store in amber glassware or opaque containers .
- Susceptible to base hydrolysis and oxidation in solution; prepare fresh solutions under inert gas (N2/Ar) .
- Storage Recommendations :
- Store at 2–8°C in a desiccator to prevent moisture absorption .
- Monitor for discoloration (indicative of degradation) via UV-Vis spectroscopy .
Q. What analytical techniques are recommended for structural validation of this compound?
- Key Techniques :
- FT-IR : Confirm S-O and phenolic O-H stretches (~3400 cm⁻¹ for O-H; ~1050 cm⁻¹ for S-O) .
- NMR : <sup>1</sup>H NMR should show tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.2 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> at m/z 359.1 .
Advanced Research Questions
Q. How does 4,4'-Thiobis(6-tert-butyl-m-cresol) function as an antioxidant in polymer systems?
- Mechanistic Insights :
- Acts as a radical scavenger via hydrogen donation from phenolic -OH groups, stabilizing polymers against thermal/oxidative degradation .
- Synergistic effects observed with phosphite antioxidants; optimize ratios via accelerated aging tests (e.g., ASTM D3895) .
- Experimental Design :
- Conduct thermogravimetric analysis (TGA) under O2 to quantify degradation temperatures.
- Use electron paramagnetic resonance (EPR) to track radical quenching efficiency .
Q. What are the contradictions in reported molecular formulas (C22H30O2S vs. C12H18OS), and how should researchers resolve them?
- Data Validation :
- Older literature (e.g., pre-2000) may contain typographical errors or misassignments. Cross-check with CAS 96-69-5 entries in authoritative databases (e.g., PubChem, Reaxys) .
- Validate via elemental analysis (%C, %H, %S) and compare with theoretical values for C22H30O2S .
Q. What occupational exposure limits (OELs) apply to this compound, and how can labs mitigate risks?
- Regulatory Guidelines :
- Threshold Limit Value (TLV): 1 mg/m³ (inhalable fraction) .
- NFPA Hazard Rating: Health 2, Flammability 1 .
- Risk Mitigation :
- Use fume hoods for handling powders; employ PPE (gloves, lab coats, N95 respirators) .
- Monitor airborne concentrations with gravimetric sampling .
Q. How can combinatorial chemistry approaches optimize derivatives of 4,4'-Thiobis(6-tert-butyl-m-cresol) for enhanced properties?
- Synthetic Strategies :
- Fragment-based design (e.g., BRICS fragmentation) to modify substituents (e.g., tert-butyl groups) while retaining the thiobisphenol core .
- Screen derivatives for antioxidant efficacy using oxygen absorption tests (e.g., Rancimat method) .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
